N-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-fluorobenzamide
Description
N-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-fluorobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Properties
IUPAC Name |
N-[[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O2S/c1-2-14-10-11-20-19(12-14)26-22(29-20)15-6-5-7-16(13-15)25-23(30)27-21(28)17-8-3-4-9-18(17)24/h3-13H,2H2,1H3,(H2,25,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXCUXZVJVKBOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-fluorobenzamide typically involves multiple steps. One common method includes the following steps:
Formation of Benzoxazole Core: The benzoxazole core is synthesized by reacting 2-aminophenol with an appropriate aldehyde under acidic conditions.
Introduction of Ethyl Group: The ethyl group is introduced at the 5-position of the benzoxazole ring through an alkylation reaction.
Attachment of Phenyl Group: The phenyl group is attached to the benzoxazole core via a nucleophilic substitution reaction.
Formation of Carbamothioyl Group: The carbamothioyl group is introduced by reacting the intermediate with thiocarbamoyl chloride.
Attachment of Fluorobenzamide: Finally, the fluorobenzamide moiety is attached through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
N-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-fluorobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating bacterial infections and cancer.
Industry: Used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of N-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-fluorobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer effects. For example, it may inhibit DNA gyrase in bacteria, leading to bacterial cell death. In cancer cells, it may inhibit topoisomerase, leading to apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-fluorobenzamide
- N-{[3-(5-ethyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2-fluorobenzamide
- N-{[3-(5-ethyl-1,3-benzimidazol-2-yl)phenyl]carbamothioyl}-2-fluorobenzamide
Uniqueness
N-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-fluorobenzamide is unique due to the presence of the benzoxazole ring, which imparts specific pharmacological properties. The ethyl group at the 5-position and the fluorobenzamide moiety further enhance its biological activity and specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
